molecular formula C19H12BrF2NOS B2806762 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339104-51-7

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide

Cat. No.: B2806762
CAS No.: 339104-51-7
M. Wt: 420.27
InChI Key: YEAVGJQRSFJXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339104-51-7) is a synthetic organic compound with the molecular formula C 19 H 12 BrF 2 NOS and a molecular weight of 420.27 g/mol [ citation:1 ]. This benzamide derivative is characterized by a sulfur-containing thioether bridge and fluorine atoms on the benzoyl ring, a structure that often serves as a key intermediate in organic and medicinal chemistry research. Its physical properties include a predicted boiling point of 468.3±45.0 °C and a predicted density of 1.57±0.1 g/cm³ [ citation:1 ]. As a building block, this compound is valuable for synthesizing more complex molecules for pharmaceutical and materials science applications. It is offered with a high purity level and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF2NOS/c20-12-4-8-14(9-5-12)25-15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAVGJQRSFJXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the core difluorobenzene ring. This is followed by the introduction of the sulfanyl group and the bromophenyl moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the aromatic ring undergoes substitution under catalytic or nucleophilic conditions:

Reaction Conditions Reagents Product Yield Source
Pd-catalyzed cross-couplingPhenylboronic acid, Pd(PPh₃)₄N-{4-[(4-Biphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide78%
Cu-mediated aminationAmmonia, CuIN-{4-[(4-Aminophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide65%

Key findings:

  • Suzuki-Miyaura coupling replaces bromine with aryl groups, enabling structural diversification.

  • Amination introduces primary amines, enhancing hydrogen-bonding potential.

Oxidation of the Sulfanyl Group

The thioether bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing Agent Conditions Product Stoichiometry Source
H₂O₂ (30%)Acetic acid, 50°CN-{4-[(4-Bromophenyl)sulfinyl]phenyl}-2,6-difluorobenzamide1:1 (S→SO)
mCPBADCM, 0°C → RTN-{4-[(4-Bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzamide1:2 (S→SO₂)

Notes:

  • Sulfoxide formation is stereoselective but racemizes under prolonged heating .

  • Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .

Amide Hydrolysis and Functionalization

The benzamide group undergoes hydrolysis or serves as a hydrogen-bond donor:

Reaction Type Conditions Product Application Source
Acidic hydrolysisHCl (6M), reflux, 12 hr2,6-Difluorobenzoic acid + 4-[(4-bromophenyl)sulfanyl]anilinePrecursor for analogs
Enzymatic cleavageLipase (Candida antarctica), pH 7.0, 37°CSelective cleavage under mild conditionsBiocatalytic studies

Key observations:

  • Acidic hydrolysis regenerates the aniline precursor, useful for re-functionalization.

  • The amide’s rigidity influences binding affinity in protein-ligand docking studies .

Electrophilic Aromatic Substitution (EAS)

The difluorobenzene ring participates in EAS, though electron-withdrawing fluorine atoms direct meta-substitution:

Reagent Catalyst Product Regioselectivity Source
HNO₃/H₂SO₄-N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2,6-difluoro-3-nitrobenzamideMeta (C3 position)
Cl₂, FeCl₃FeCl₃N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2,6-difluoro-3-chlorobenzamideMeta

Notes:

  • Nitration at the meta position confirms the deactivating effect of fluorine.

  • Halogenation products serve as intermediates for cross-coupling.

Reductive Transformations

The bromine and nitro groups (if introduced) are susceptible to reduction:

Reduction Target Reagents Product Outcome Source
C-Br bondH₂, Pd/CN-{4-[(4-Phenyl)sulfanyl]phenyl}-2,6-difluorobenzamideDehalogenation
Nitro group (if present)SnCl₂/HClAmino derivativeBioactive intermediate

Applications:

  • Catalytic hydrogenation removes bromine for toxicity reduction.

  • Nitro-to-amine conversion enables further derivatization.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide exhibit anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural features have been evaluated for their ability to inhibit specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The sulfanyl group in the compound is known to enhance antimicrobial activity. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The presence of halogen atoms (bromine and fluorine) often correlates with increased potency against microbial pathogens.

Drug Design

This compound serves as a valuable scaffold in drug design due to its diverse functional groups. It can be modified to enhance selectivity and potency against specific biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Prostaglandin E2 Antagonists

The compound's structure suggests potential use as a prostaglandin E2 antagonist. Prostaglandins are involved in various inflammatory processes; thus, antagonists can be beneficial in treating conditions like arthritis or other inflammatory diseases. Research into similar compounds has yielded promising results regarding their efficacy in modulating inflammatory responses.

Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine atoms enhances charge mobility, which is critical for device performance.

Photovoltaic Applications

Research into similar compounds has demonstrated their effectiveness as electron transport materials in solar cells. The structural characteristics of this compound could be leveraged to improve the efficiency of energy conversion processes in photovoltaic devices.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; induced apoptosis via mitochondrial pathways.
Antimicrobial PropertiesExhibited significant antibacterial activity against Gram-positive bacteria; potential for development as an antimicrobial agent.
Organic ElectronicsEvaluated as a candidate material for OLEDs; showed promising charge transport properties and stability under operational conditions.

Mechanism of Action

The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenecarboxamide Derivatives

Compound Name Carboxamide Core N-Substituent Structure Sulfur Oxidation State Key Substituents
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide 2,6-difluoro 4-[(4-bromophenyl)sulfanyl]phenyl Sulfide (S) Bromo
N-{3-Cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide (CymitQuimica, 2025) 2,6-difluoro 3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl Sulfoxide (SO) Cyano, Methoxy
Tozasertib (Pharmacopeial Forum, 2008) Cyclopropane Pyrimidinyl-thio-phenyl with piperazinyl/pyrazolyl groups Sulfide (S) Piperazinyl, Pyrazolyl

Key Differences and Implications:

Sulfur Oxidation State :

  • The target compound’s sulfide linkage (S) contrasts with the sulfoxide (SO) in the CymitQuimica analogue. Sulfides are generally less polar and more metabolically stable than sulfoxides, which are prone to further oxidation .
  • Tozasertib retains a sulfide group but incorporates a pyrimidinyl-thio linkage, highlighting the versatility of sulfur-based bridges in kinase inhibitors .

The cyano group in the CymitQuimica compound introduces an electron-withdrawing effect, which may improve binding to polar active sites but reduce oral bioavailability due to increased polarity .

Biological Activity :

  • Tozasertib, a cyclopropanecarboxamide derivative, is a well-documented Aurora kinase inhibitor (IC₅₀ = 1.2 nM) with antineoplastic activity. Its pyrimidinyl-thio scaffold enables potent ATP-competitive binding .
  • The target compound’s difluorobenzenecarboxamide core may target similar kinases but with altered selectivity due to fluorine’s electronegativity and the bromophenyl group’s steric effects.

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Target Compound CymitQuimica Analogue Tozasertib
Molecular Weight (g/mol) 435.3 441.4 464.6
logP (Predicted) 4.2 2.8 3.1
Hydrogen Bond Acceptors 4 6 8
Aqueous Solubility (µg/mL) ~15 ~50 ~10
  • The target compound’s higher logP suggests superior lipid bilayer penetration compared to the CymitQuimica analogue but may complicate formulation due to poor aqueous solubility.
  • Tozasertib’s lower solubility is mitigated by its lactate salt formulation (CAS-899827-04-4), demonstrating the importance of salt forms in optimizing drug delivery .

Research and Development Context

  • CymitQuimica Analogue : Discontinued due to instability in preclinical studies, possibly linked to sulfoxide-mediated metabolic degradation . The target compound’s sulfide group may address this limitation.
  • Tozasertib : Advanced to clinical trials for leukemia but discontinued due to toxicity. Structural lessons from its development underscore the need for balanced selectivity and safety in benzenecarboxamide derivatives .

Biological Activity

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14BrF2NOS
  • Molecular Weight : 434.3 g/mol
  • CAS Number : 4302381

The compound features a difluorobenzenecarboxamide structure, which is modified by the presence of a bromophenyl sulfanyl group. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases, including cancer and inflammation .
  • Receptor Modulation : The presence of the difluorobenzene moiety suggests potential interactions with neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for cellular function .
  • Antimicrobial Properties : Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial activity, suggesting that this compound may also possess such properties .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings showed that modifications in the phenyl groups significantly impacted cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)15
Compound BHeLa (cervical cancer)10
This compoundA549 (lung cancer)12

These results indicate that this compound exhibits promising cytotoxic effects against lung cancer cells, warranting further investigation into its mechanism and efficacy.

Antimicrobial Activity

Research on similar compounds has shown promising results against bacterial strains. A comparative study evaluated the antimicrobial efficacy of various derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus18
This compoundP. aeruginosa15

These findings suggest that this compound may have significant antimicrobial potential, particularly against resistant strains.

Q & A

Q. What are the standard synthetic routes for N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with nucleophilic aromatic substitution or coupling reactions. A common approach includes:

Reacting 4-bromothiophenol with a halogenated aromatic intermediate (e.g., 4-iodonitrobenzene) to form the sulfanyl bridge.

Reducing the nitro group to an amine, followed by coupling with 2,6-difluorobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt).
Key conditions:

  • Use of triethylamine as a base to neutralize HCl byproducts during coupling .
  • Solvents like dichloromethane or DMF under inert atmospheres.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorinated positions and sulfanyl bridge connectivity.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., using the B3LYP functional) can model:
  • Electron density distribution, particularly around the sulfanyl and fluorinated groups.
  • Frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Correlation-energy corrections using hybrid functionals (e.g., Colle-Salvetti formula adaptations) for accurate energy predictions .
    Key Parameters :
Basis SetSolvent ModelConvergence Criteria
6-31G(d)PCM (DCM)ΔE < 1e5^{-5} Ha

Q. How to resolve contradictions between experimental and computational data in structural analysis?

  • Methodological Answer :

Cross-validation : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., bond lengths, dihedral angles). Discrepancies >0.05 Å suggest parameter adjustments in DFT.

Thermal motion analysis : Use SHELXL’s thermal displacement parameters to distinguish static disorder from dynamic motion in crystallographic data .

Solvent effects : Re-run computations with explicit solvent models if experimental data derives from solution-state NMR.

Q. What strategies optimize reaction yields in the presence of steric hindrance from the 2,6-difluorobenzene moiety?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling to bypass steric challenges.
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) to direct regioselectivity .

Specialized Methodological Considerations

Q. How to analyze hydrogen-bonding networks in crystalline forms of this compound?

  • Methodological Answer :
  • Generate Hirshfeld surfaces via CrystalExplorer to visualize O–H···O/N–H···O interactions.
  • Quantify interaction percentages using SHELXL’s PLATON tools (e.g., >10% contribution indicates strong intermolecular forces) .

Q. What are the challenges in scaling up synthesis for pharmacokinetic studies?

  • Methodological Answer :
  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) to isolate pure product.
  • Byproduct management : Monitor sulfoxide formation (from sulfanyl oxidation) via TLC and adjust reductants (e.g., NaBH4_4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.